molecular formula C19H21FN2O3S B2742898 N'-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide CAS No. 2309797-71-3

N'-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide

Cat. No.: B2742898
CAS No.: 2309797-71-3
M. Wt: 376.45
InChI Key: VRRSQFFEDMOKRD-UHFFFAOYSA-N
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Description

N'-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide typically involves the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine.

    Introduction of the 4-fluorobenzyl group: This step involves the nucleophilic substitution of a benzyl halide with a fluorine atom at the para position.

    Attachment of the thiophen-3-yl group: This can be done through a palladium-catalyzed cross-coupling reaction.

    Formation of the tetrahydro-2H-pyran ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and in-line monitoring systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N'-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-3-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide core can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N'-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide
  • N1-(4-methylbenzyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

Uniqueness

N'-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound to its molecular targets.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[(4-thiophen-3-yloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-16-3-1-14(2-4-16)11-21-17(23)18(24)22-13-19(6-8-25-9-7-19)15-5-10-26-12-15/h1-5,10,12H,6-9,11,13H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRSQFFEDMOKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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